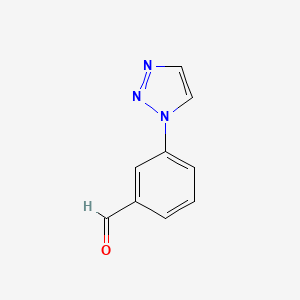

3-(1H-1,2,3-triazol-1-yl)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7N3O |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

3-(triazol-1-yl)benzaldehyde |

InChI |

InChI=1S/C9H7N3O/c13-7-8-2-1-3-9(6-8)12-5-4-10-11-12/h1-7H |

InChI Key |

OKTXJGYITFEEOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CN=N2)C=O |

Origin of Product |

United States |

Derivatization and Functionalization Strategies of 3 1h 1,2,3 Triazol 1 Yl Benzaldehyde

Chemical Transformations of the Aldehyde Moiety

The aldehyde group is a highly reactive functional group that serves as a key site for the derivatization of 3-(1H-1,2,3-triazol-1-yl)benzaldehyde. It readily undergoes oxidation, reduction, and various condensation reactions, providing access to a wide array of derivatives.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-(1H-1,2,3-triazol-1-yl)benzoic acid. This transformation is a fundamental process in organic synthesis, converting the electrophilic aldehyde into a versatile carboxylic acid that can undergo further reactions, such as esterification or amidation. Standard oxidizing agents are effective for this purpose. For instance, selenium-catalyzed oxidation using aqueous hydrogen peroxide is a green method for converting benzaldehydes to their respective carboxylic acids mdpi.com. This reaction provides an efficient pathway to an important synthetic intermediate.

Reduction Reactions to Alcohol Derivatives

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, [3-(1H-1,2,3-triazol-1-yl)phenyl]methanol. This transformation is typically accomplished with high efficiency using common reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent widely used for the reduction of aldehydes and ketones to alcohols mdpi.com. The reaction is generally straightforward, providing the alcohol derivative which can be used in subsequent functionalization steps, such as etherification or esterification.

Condensation Reactions for Schiff Base, Hydrazone, and Thiosemicarbazone Formation

The carbonyl group of this compound is an ideal electrophile for condensation reactions with various nucleophilic amines. These reactions lead to the formation of C=N double bonds, yielding important classes of compounds such as Schiff bases, hydrazones, and thiosemicarbazones.

Schiff Bases: Condensation with primary amines results in the formation of Schiff bases (or azomethines). This reaction typically involves reacting the aldehyde with an amine, often in an alcohol solvent and sometimes with an acid catalyst, to form the imine product researchgate.netnih.gov. These reactions are fundamental in the synthesis of various heterocyclic systems and ligands for metal complexes nih.govmwjscience.comdergipark.org.tr.

Hydrazones: The reaction with hydrazine or its derivatives (e.g., phenylhydrazine) produces hydrazones organic-chemistry.orgekb.eg. These compounds are valuable intermediates in organic synthesis and are known to be present in various biologically active molecules researchgate.netnih.govepa.hu.

Thiosemicarbazones: Condensation with thiosemicarbazide yields thiosemicarbazones. The synthesis is generally achieved by refluxing equimolar amounts of the aldehyde and thiosemicarbazide in an alcoholic solvent, often with a few drops of an acid catalyst chemmethod.comcasjournal.org. Thiosemicarbazones derived from substituted benzaldehydes have been extensively studied researchgate.netresearchgate.netmdpi.com.

| Reactant Type | Product Class | General Reaction Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | Schiff Base | Alcohol solvent, acid catalyst (e.g., acetic acid), reflux. researchgate.net |

| Hydrazine (H₂N-NH₂) or Substituted Hydrazine | Hydrazone | Ethanol, reflux. epa.hu |

| Thiosemicarbazide | Thiosemicarbazone | Ethanol, glacial acetic acid catalyst, reflux. chemmethod.com |

Abramov Reaction for α-Hydroxyphosphonate Synthesis

The Abramov reaction, a variation of the Pudovik reaction, involves the nucleophilic addition of a dialkyl phosphite to the carbonyl carbon of the aldehyde nih.govmdpi.com. This reaction, when applied to this compound, produces α-hydroxyphosphonates. The reaction is typically catalyzed by a base, such as triethylamine or sodium carbonate, and can often be performed under mild or even solvent-free conditions researchgate.netresearchgate.net. The resulting α-hydroxyphosphonates are valuable synthetic intermediates and have been investigated for a range of applications researchgate.netnih.gov. The synthesis generally proceeds with good to excellent yields researchgate.net.

| Phosphite Reagent | Catalyst | Product |

|---|---|---|

| Diethyl phosphite | Triethylamine | Diethyl [hydroxyl(3-(1H-1,2,3-triazol-1-yl)phenyl)methyl]phosphonate |

| Dimethyl phosphite | Sodium Carbonate (Na₂CO₃) | Dimethyl [hydroxyl(3-(1H-1,2,3-triazol-1-yl)phenyl)methyl]phosphonate |

| Diaryl phosphite | Na₂CO₃ (solvent-free) | Diaryl [hydroxyl(3-(1H-1,2,3-triazol-1-yl)phenyl)methyl]phosphonate researchgate.net |

Modifications of the 1,2,3-Triazole Ring System

While the aldehyde offers a primary route for derivatization, the 1,2,3-triazole ring itself can be modified. The most common strategy for introducing diversity to the triazole core is through its initial synthesis, particularly using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" organic-chemistry.orgnih.gov.

Investigation of 1,2,3-Triazolylidene Mesoionic Carbene Precursors

Mesoionic carbenes (MICs) are a class of N-heterocyclic carbenes that have gained significant attention as ligands in organometallic chemistry and as organocatalysts. nih.gov 1,2,3-Triazolylidenes are a prominent type of MIC, and their precursors, 1,2,3-triazolium salts, can be readily synthesized from 1,2,3-triazole derivatives. nih.govnih.gov The compound this compound can serve as a valuable starting material for the synthesis of such precursors.

The synthetic route to a 1,2,3-triazolylidene mesoionic carbene precursor from this compound typically involves the quaternization of the triazole ring. This is achieved by alkylation or arylation at the N3 position of the triazole ring, which is the most nucleophilic site. nih.gov The resulting 1,3-disubstituted-1,2,3-triazolium salt is the direct precursor to the mesoionic carbene. Deprotonation of this salt at the C5 position of the triazole ring yields the desired 1,2,3-triazolylidene. nih.gov

The stability of the resulting mesoionic carbene can be influenced by the nature of the substituent at the N3 position. While N3-methyl substituted MICs are common, they exhibit limited stability. Introducing bulkier substituents at the N3 position can enhance the stability of the free carbene. nih.govacs.org

Table 1: General Synthetic Route to 1,2,3-Triazolylidene Mesoionic Carbene Precursors from this compound

| Step | Reaction | Reagents and Conditions | Product |

| 1 | N-Alkylation/Arylation | Alkyl halide (e.g., CH3I), alkyl triflate, or Meerwein salt for alkylation. Aryl iodonium salt with a copper catalyst for arylation. nih.gov | 3-(3-Alkyl/Aryl-1H-1,2,3-triazol-3-ium-1-yl)benzaldehyde halide/triflate/tetrafluoroborate |

| 2 | Deprotonation | Strong base (e.g., organolithium reagent, potassium hexamethyldisilazide) | 1-(3-Formylphenyl)-3-alkyl/aryl-1H-1,2,3-triazol-5-ylidene (Mesoionic Carbene) |

Functionalization and Derivatization of the Benzene (B151609) Ring

The benzene ring of this compound is amenable to various functionalization reactions, allowing for the introduction of a wide array of substituents. These modifications can significantly alter the electronic and steric properties of the molecule, paving the way for the synthesis of novel compounds with tailored characteristics.

Electrophilic Aromatic Substitution (e.g., halogenation, nitration)

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings. The regioselectivity of these reactions on the benzene ring of this compound is governed by the directing effects of the two existing substituents: the aldehyde group (-CHO) and the 1H-1,2,3-triazol-1-yl group.

The aldehyde group is a well-established meta-director and a deactivating group due to its electron-withdrawing nature. libretexts.org The 1H-1,2,3-triazol-1-yl group is also generally considered to be electron-withdrawing. Therefore, electrophilic substitution is expected to occur at the positions meta to the aldehyde group (positions 3' and 5' relative to the aldehyde) and potentially influenced by the triazole substituent. Given the substitution pattern of the starting material, the incoming electrophile would be directed to the positions ortho and para to the triazole ring and meta to the aldehyde group.

Halogenation:

Halogenation, such as chlorination or bromination, can be achieved using appropriate halogenating agents in the presence of a Lewis acid catalyst. For instance, chlorination of benzaldehyde (B42025) in the presence of anhydrous ferric chloride typically yields m-chlorobenzaldehyde. youtube.com A similar outcome would be anticipated for this compound, leading to the introduction of a halogen atom at the meta position relative to the aldehyde group.

Nitration:

Nitration of benzaldehyde is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the electrophile. This reaction predominantly yields m-nitrobenzaldehyde. youtube.com The nitration of this compound is expected to follow a similar pattern, resulting in the introduction of a nitro group at a meta position to the aldehyde.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents and Conditions | Predicted Major Product(s) |

| Chlorination | Cl2, FeCl3 | 3-Chloro-5-(1H-1,2,3-triazol-1-yl)benzaldehyde |

| Bromination | Br2, FeBr3 | 3-Bromo-5-(1H-1,2,3-triazol-1-yl)benzaldehyde |

| Nitration | Conc. HNO3, Conc. H2SO4 | 3-Nitro-5-(1H-1,2,3-triazol-1-yl)benzaldehyde |

Cross-Coupling Reactions (e.g., Suzuki coupling, Sonogashira coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. To utilize these reactions for the functionalization of the benzene ring of this compound, the ring must first be appropriately substituted with a halide or a triflate group, as discussed in the previous section on electrophilic aromatic substitution. The resulting aryl halide can then be used as a substrate in various cross-coupling reactions.

Suzuki Coupling:

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nih.gov This reaction is known for its mild reaction conditions and high functional group tolerance. A halogenated derivative of this compound can be coupled with a variety of aryl or vinyl boronic acids to introduce new carbon-carbon bonds.

Table 3: Representative Conditions for Suzuki Coupling of Halogenated this compound

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product |

| 3-Bromo-5-(1H-1,2,3-triazol-1-yl)benzaldehyde | Phenylboronic acid | Pd(OAc)2, Ligand (e.g., SPhos, XPhos) | K3PO4 or K2CO3 | Dioxane/H2O or THF/H2O | 3-Phenyl-5-(1H-1,2,3-triazol-1-yl)benzaldehyde |

Sonogashira Coupling:

The Sonogashira coupling reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a highly efficient method for the formation of carbon-carbon triple bonds. A halogenated derivative of this compound can be coupled with various terminal alkynes to introduce alkynyl moieties onto the benzene ring.

Table 4: Representative Conditions for Sonogashira Coupling of Halogenated this compound

| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product |

| 3-Iodo-5-(1H-1,2,3-triazol-1-yl)benzaldehyde | Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Triethylamine or Diethylamine | THF or DMF | 3-(Phenylethynyl)-5-(1H-1,2,3-triazol-1-yl)benzaldehyde |

Applications of 3 1h 1,2,3 Triazol 1 Yl Benzaldehyde and Its Derivatives in Chemical Research

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The aldehyde functional group in 3-(1H-1,2,3-triazol-1-yl)benzaldehyde serves as a versatile handle for a wide array of chemical transformations. This reactivity, combined with the electronic properties and coordination capabilities of the triazole ring, allows chemists to construct intricate molecular frameworks.

The benzaldehyde (B42025) moiety is a classic starting point for the synthesis of numerous heterocyclic systems. Derivatives of this compound are frequently employed in condensation reactions to build fused ring systems like quinazolines and quinolines, which are core structures in many biologically active compounds.

For instance, triazole-bearing benzaldehydes can react with 2-aminobenzonitriles and other suitable precursors to form quinazoline (B50416) rings. patsnap.comresearchgate.net The general strategy often involves the reaction of an aldehyde with an amine to form an intermediate which then undergoes cyclization. The triazole group is incorporated to modulate the biological activity or physical properties of the final quinazoline derivative. patsnap.comnih.gov Similarly, various synthetic routes to quinoline (B57606) derivatives utilize benzaldehyde precursors. These methods include multicomponent reactions where the aldehyde, an amine, and an activated methylene (B1212753) compound condense to form the quinoline scaffold. nih.govresearchgate.net The incorporation of the 1,2,3-triazole unit into the quinoline structure has been shown to be a promising strategy in the development of novel therapeutic agents. nih.govtandfonline.com

Below is a table summarizing examples of complex heterocyclic compounds synthesized from triazole-containing aldehyde precursors.

| Precursor Aldehyde Derivative | Reagents | Synthesized Heterocycle | Research Focus |

| 4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde | Dimedone, 6-amino-1,3-dimethyluracil | Pyrimido[4,5-b]quinoline | Pharmaceutical Chemistry nih.gov |

| 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde | Hydrazides | Quinoline-3-carbaldehyde hydrazones | Medicinal Chemistry mdpi.com |

| 2-Chloroquinoline-3-carbaldehyde (used to build triazole hybrids) | Propargyl ether, Aryl azides | Quinoline-morpholine-1,2,3-triazole hybrids | Anticancer Activity researchgate.net |

| 2-Amino-5-bromobenzonitrile (used to build triazole hybrids) | Chloroformamidine hydrochloride | 2,4-diamino-6-bromoquinazoline | Antitumor Drugs patsnap.com |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating substantial parts of all starting materials. The aldehyde group of this compound is an ideal component for various MCRs.

A notable example is the four-component reaction involving a benzaldehyde derivative, an active methylene compound like prop-2-ynyl 2-cyanoacetate, an azide (B81097), and phthalhydrazide. tandfonline.com In this process, the benzaldehyde condenses with the other reactants to construct highly functionalized pyrazolo[1,2-b]phthalazine derivatives that also contain the 1,2,3-triazole moiety formed in situ via a click reaction. tandfonline.com This approach allows for the rapid generation of molecular diversity and the creation of complex libraries of compounds from simple starting materials. orientjchem.orgkuleuven.be The triazole-benzaldehyde scaffold acts as a key building block, enabling the assembly of these elaborate structures in a single, atom-economical step. rug.nl

Supramolecular Chemistry and Host-Guest Interactions

The 1,2,3-triazole ring is not merely a passive linker; its nitrogen atoms are capable of engaging in various non-covalent interactions, including hydrogen bonding and metal coordination. This makes this compound and its derivatives excellent candidates for applications in supramolecular chemistry.

Derivatives of this compound have been extensively developed as chemosensors for various metal ions. nanobioletters.com The 1,2,3-triazole ring, often in conjunction with other nearby functional groups (like hydroxyl or quinoline nitrogen), can form a specific binding pocket or cavity that selectively complexes with certain metal cations. sci-hub.se This binding event often leads to a detectable change in the molecule's photophysical properties, such as a shift in its absorption or fluorescence spectrum, allowing for the visual or instrumental detection of the target ion. researchgate.netnih.gov

These sensors leverage mechanisms like intramolecular charge transfer (ICT) upon metal binding. researchgate.net The triazole nitrogens act as excellent lone-pair donors, facilitating the coordination of metal ions. Researchers have successfully designed triazole-based sensors for the selective detection of environmentally and biologically important ions such as Fe³⁺, Pb²⁺, and Cu²⁺. nih.govnih.gov

The table below highlights several triazole-based derivatives and their application in metal ion sensing.

| Sensor Derivative Structure | Target Metal Ion(s) | Detection Method | Limit of Detection (LOD) |

| Chalcone-based 1,2,3-triazole derivative (CBT) | Pb(II), Cu(II) | UV-Vis Spectroscopy | 100 µM (Pb²⁺), 110 µM (Cu²⁺) nih.gov |

| Quinoline appended calixarene (B151959) linked via triazole | Fe³⁺ | Fluorescence, Absorption Spectroscopy | Not Specified sci-hub.se |

| Chalcone-derived 1,2,3-triazole positional isomers | Pb(II), Cu(II) | Spectroscopic Analysis | Not Specified nih.gov |

| Rhodamine-based chemosensor with 1,2,3-triazole | Fe³⁺ | Colorimetric Change | Not Specified sci-hub.se |

The structure of this compound derivatives facilitates a range of non-covalent interactions that are fundamental to self-assembly and molecular recognition. The triazole ring itself can act as both a hydrogen bond acceptor (at the N2 and N3 positions) and a weak hydrogen bond donor (at the C5-H position). beilstein-journals.org

These interactions, along with others like π-π stacking involving the phenyl and triazole rings, van der Waals forces, and hydrophobic effects, allow these molecules to form ordered supramolecular structures. nanobioletters.com By modifying the substituents on the benzaldehyde and triazole rings, researchers can tune these non-covalent forces to direct the self-assembly of molecules into specific architectures, such as macrocycles or polymers. beilstein-journals.org These studies are crucial for understanding the principles of molecular recognition and for designing complex, functional supramolecular systems.

Contributions to Materials Science

The unique chemical properties of 1,2,3-triazole-containing compounds have led to their application in materials science, particularly in the area of surface protection. Derivatives of this compound have been investigated as corrosion inhibitors for various metals and alloys.

The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. The adsorption process is facilitated by the presence of heteroatoms (nitrogen in the triazole ring) and π-electrons in the aromatic systems, which can interact with the vacant d-orbitals of the metal. This forms a coordinate-type bond, leading to a stable, inhibitive film on the surface. mdpi.com The 1,4-disubstituted 1,2,3-triazole derivatives are particularly noted for being non-toxic, environmentally friendly, and stable under acidic conditions, making them excellent candidates for green corrosion inhibitors. mdpi.com

Development of Functional Materials (e.g., polymers, optical brighteners, photostabilizers)

The unique combination of a triazole ring and a benzaldehyde moiety in this compound derivatives imparts desirable properties for the creation of novel functional materials. These include specialized polymers, optical brighteners, and photostabilizers.

Polymers: The aldehyde functionality of this compound serves as a key reactive site for polymerization reactions. For instance, condensation reactions with compounds containing active methylene groups or amines can lead to the formation of novel polymers. A study on the synthesis of new polymers involved the preparation of a triazole monomer that was subsequently polymerized with terephthalaldehyde, a derivative of benzaldehyde. rdd.edu.iq This highlights the potential of benzaldehyde-triazole structures in creating polymers with unique properties. The incorporation of the 1,2,3-triazole ring into the polymer backbone is of particular interest due to its high thermal stability, chemical resistance, and ability to form well-defined structures through "click" chemistry. rsc.orgresearchgate.net Polymers containing the 1,2,3-triazole unit have been synthesized and have shown high glass transition temperatures, indicating good thermal stability. rsc.org

Optical Brighteners: Derivatives of 1,2,3-triazole have been investigated for their fluorescent properties, a key characteristic of optical brighteners. researchgate.netresearchgate.net These compounds can absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, leading to a whitening and brightening effect on materials. The synthesis of aurone-derived 1,2,3-triazoles has been reported, with these compounds exhibiting fluorescence and large Stokes shifts, which are desirable properties for fluorophores. nih.gov Furthermore, new 1,2,3-triazol-xanthen-3-one derivatives have been synthesized and shown to have high fluorescence quantum yields. niscair.res.in While direct studies on this compound as an optical brightener are not extensively documented, the inherent fluorescent potential of the triazole ring suggests that its derivatives could be tailored for such applications.

Photostabilizers: The triazole moiety is known to contribute to the photostability of materials. Triazole derivatives have been successfully used as photostabilizers for polymers like polystyrene and poly(vinyl chloride) (PVC). nih.govgsconlinepress.comut.ac.ir These compounds can protect the polymer from degradation caused by UV radiation by acting as UV absorbers and radical scavengers. nih.govmdpi.com For example, Schiff bases derived from 1,2,4-triazole-3-thiol have been shown to enhance the photostability of polystyrene films. nih.govresearchgate.net The mechanism of photostabilization involves the absorption of harmful UV radiation and the dissipation of the energy in a harmless way, thus preventing the breakdown of the polymer chains. mdpi.com The presence of the aromatic benzaldehyde group in conjunction with the triazole ring in this compound could potentially enhance these photostabilizing properties.

Investigation as Corrosion Inhibitors

Derivatives of 1,2,3-triazole have emerged as a significant class of corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. mdpi.comresearchgate.net The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net

The adsorption process is facilitated by the presence of heteroatoms (nitrogen in the triazole ring) and π-electrons in the aromatic system, which can interact with the vacant d-orbitals of the metal. mdpi.com Research has shown that 1,2,3-triazole derivatives can act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.com

Studies on various 1,2,3-triazole derivatives have demonstrated high inhibition efficiencies. For instance, certain triazole derivatives have shown inhibition efficiencies greater than 90% at a concentration of 5 × 10⁻⁴ M for mild steel in an acidic medium. mdpi.com The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. researchgate.net

An efficient one-pot synthesis of 1,2,3-triazole derivatives of dihydropyrimidinones, starting from O-propargylbenzaldehyde, has been developed, and these compounds have been investigated as corrosion inhibitors. researchgate.net This highlights the relevance of the benzaldehyde scaffold in designing effective corrosion inhibitors. The inhibition efficiency of these compounds is influenced by their concentration and the surrounding temperature.

The following table summarizes the corrosion inhibition efficiency of some triazole derivatives on mild steel in a 1.0 M HCl solution, as determined by electrochemical impedance spectroscopy (EIS) measurements.

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |

| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (B1210297) [Tria-CO₂Et] | 1.0 × 10⁻³ | 95.3 |

| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide [Tria-CONHNH₂] | 1.0 × 10⁻³ | 95.0 |

Another study investigated two novel triazole derivatives, TZ1 and TZ2, as corrosion inhibitors for carbon steel in 1M HCl. The results from weight loss measurements at 25°C are presented below.

| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) |

| TZ1 | 25 | 85.4 |

| 50 | 90.1 | |

| 100 | 93.2 | |

| 200 | 95.6 | |

| TZ2 | 25 | 82.3 |

| 50 | 87.5 | |

| 100 | 91.8 | |

| 200 | 94.1 |

These findings underscore the significant potential of this compound and its derivatives as effective corrosion inhibitors, offering a promising avenue for the development of new anti-corrosion agents.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. High-resolution ¹H and ¹³C NMR, along with two-dimensional NMR techniques, offer a complete picture of the molecular architecture of 3-(1H-1,2,3-triazol-1-yl)benzaldehyde.

¹H NMR Spectroscopy provides detailed information about the chemical environment of each proton in the molecule. The spectrum of this compound is expected to show distinct signals for the aldehydic proton, the protons on the triazole ring, and the four protons of the meta-substituted benzene (B151609) ring.

The aldehydic proton (CHO) is highly deshielded and typically appears as a singlet in the downfield region of the spectrum, usually around δ 9.5-10.5 ppm. The two protons on the 1,2,3-triazole ring are expected to appear as distinct singlets, with chemical shifts influenced by the anisotropic effects of the adjacent aromatic system. The protons on the benzene ring will exhibit a complex splitting pattern characteristic of a 1,3-disubstituted system, appearing in the aromatic region (δ 7.0-8.5 ppm).

¹³C NMR Spectroscopy maps the carbon skeleton of the molecule. The spectrum for this compound would display nine distinct signals corresponding to its nine carbon atoms. The aldehydic carbonyl carbon is the most deshielded, appearing significantly downfield (typically δ 190-200 ppm). The carbons of the benzene ring and the triazole ring would resonate in the δ 110-150 ppm range. The specific chemical shifts are determined by the electronic effects of the triazole and aldehyde substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Note: The following data are predicted values based on the analysis of structurally similar compounds, as comprehensive experimental data for this specific isomer is not widely published. The solvent is assumed to be DMSO-d₆.

| Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity / Notes |

| ¹H NMR | ||

| Aldehyde-H | ~10.1 | Singlet (s) |

| Triazole-H (C5-H) | ~8.9 | Singlet (s) |

| Aromatic-H (C2-H) | ~8.4 | Singlet (s) or narrow Triplet (t) |

| Aromatic-H (C6-H) | ~8.2 | Doublet of Doublets (dd) |

| Triazole-H (C4-H) | ~8.1 | Singlet (s) |

| Aromatic-H (C4-H) | ~8.0 | Doublet of Doublets (dd) |

| Aromatic-H (C5-H) | ~7.8 | Triplet (t) |

| ¹³C NMR | ||

| C=O (Aldehyde) | ~192.5 | Carbonyl carbon |

| C-Ar (C1) | ~137.5 | Aromatic quaternary carbon attached to CHO |

| C-Ar (C3) | ~137.0 | Aromatic quaternary carbon attached to Triazole |

| Triazole-CH (C5) | ~134.0 | |

| C-ArH (C5) | ~131.0 | |

| C-ArH (C6) | ~129.5 | |

| C-ArH (C2) | ~128.0 | |

| C-ArH (C4) | ~122.0 | |

| Triazole-CH (C4) | ~121.5 |

To unambiguously assign the proton and carbon signals and confirm the connectivity between the benzaldehyde (B42025) and triazole moieties, several 2D NMR experiments are employed. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations among the four protons on the benzene ring, confirming their adjacent positions and helping to decipher their complex splitting patterns. No cross-peaks would be expected for the aldehydic proton or the triazole protons as they are singlets.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It is invaluable for assigning carbon signals. Each protonated carbon would show a cross-peak with its attached proton(s). For example, the signal for the C5 proton of the triazole ring would correlate with the signal for the C5 carbon, confirming its assignment.

A correlation between the aldehydic proton and the C1 carbon of the benzene ring.

Correlations between the triazole protons (H4 and H5) and the C3 carbon of the benzene ring, confirming the meta substitution.

Correlations between the aromatic protons and their neighboring carbons, further solidifying the assignments of the benzene ring.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments help differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH carbons and negative signals for any CH₂ carbons (none in this molecule), while quaternary carbons would be absent. This helps to confirm the assignments made from the broadband-decoupled ¹³C NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of this compound provides clear evidence for its key functional groups. researchgate.net The most prominent absorption bands are expected in the following regions:

Aldehyde Group: A strong, sharp absorption band corresponding to the C=O stretching vibration is expected around 1700-1715 cm⁻¹. The C-H stretch of the aldehyde group typically shows one or two weaker bands in the region of 2720-2820 cm⁻¹.

Aromatic Ring: The C-H stretching vibrations of the benzene ring appear as a group of bands above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region.

Triazole Ring: The C=N and N=N stretching vibrations of the triazole ring contribute to the fingerprint region of the spectrum, typically appearing between 1400 cm⁻¹ and 1600 cm⁻¹. C-H stretching from the triazole ring also contributes to the signals above 3000 cm⁻¹. researchgate.net

Interactive Data Table: Expected FTIR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | 1700 - 1715 | Strong |

| Aldehyde | C-H Stretch | 2720 - 2820 | Weak |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Aromatic & Triazole Rings | C=C / C=N Stretch | 1450 - 1600 | Medium |

| Triazole Ring | C-H Stretch | 3100 - 3150 | Medium |

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide information about the molecular formula.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, causing minimal fragmentation. cahiersmagellanes.com In positive ion mode ESI-MS, the compound is typically observed as a protonated molecular ion [M+H]⁺ or as an adduct with other cations present in the solvent, such as sodium [M+Na]⁺. nih.gov

For this compound, with a molecular formula of C₉H₇N₃O, the exact molecular weight is 173.0589 g/mol . The ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule.

Calculated m/z for [M+H]⁺: 174.0667

Calculated m/z for [M+Na]⁺: 196.0486

High-resolution mass spectrometry (HRMS) can determine these m/z values with very high precision, allowing for the unambiguous confirmation of the elemental composition, C₉H₇N₃O. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C9H7N3O), HRMS can differentiate its molecular formula from other potential structures with the same nominal mass.

Typically, soft ionization techniques such as Electrospray Ionization (ESI) are coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) detector. mdpi.com This process involves dissolving the sample and introducing it into the mass spectrometer, where it is ionized, commonly forming a protonated molecule [M+H]+. The instrument then measures the m/z of this ion to four or more decimal places.

The experimentally measured mass is compared against the theoretical exact mass calculated from the isotopic masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O). A close correlation between the experimental and calculated mass, typically within a few parts per million (ppm), confirms the elemental formula. For instance, in the characterization of various 1,2,3-triazole derivatives, HRMS data has been crucial for structural confirmation, with observed masses often aligning precisely with calculated values. nih.govrsc.org

Table 1: HRMS Data Comparison for this compound This table presents theoretical data for the target compound as a representative example of HRMS analysis.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₇N₃O |

| Ion Type | [M+H]⁺ |

| Calculated Exact Mass | 174.0662 |

| Observed Mass (Hypothetical) | 174.0660 |

| Mass Difference (ppm) | -1.15 |

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SCXRD) stands as the gold standard for the absolute determination of a molecule's three-dimensional structure. This technique provides unequivocal data on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice. To perform this analysis, a high-quality single crystal of this compound must be grown, often through slow evaporation of a solvent. semanticscholar.org

The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. This analysis reveals the definitive molecular geometry, including the planarity of the phenyl and triazole rings and the dihedral angle between them. nih.gov Furthermore, SCXRD elucidates the supramolecular structure, showing how individual molecules pack together in the unit cell through intermolecular interactions like hydrogen bonds or π-π stacking. core.ac.ukbohrium.com

While the specific crystal structure for this compound is not detailed here, analysis of structurally similar phenyl-triazole derivatives provides insight into expected findings. core.ac.ukmdpi.commdpi.com

Table 2: Representative Crystallographic Data for Phenyl-Triazole Derivatives This table includes data from similar reported structures to illustrate typical parameters obtained from SCXRD analysis.

| Parameter | Example Value (from literature for related compounds) | Reference |

|---|---|---|

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | mdpi.com |

| a (Å) | 5.9308(2) - 6.1698(3) | mdpi.comresearchgate.net |

| b (Å) | 7.1765(1) - 10.9695(3) | mdpi.comresearchgate.net |

| c (Å) | 9.9894(3) - 14.9327(7) | mdpi.comresearchgate.net |

| **β (°) ** | 91.113(4) - 98.6180(10) | mdpi.commdpi.com |

| Volume (ų) | 428.72(3) - 900.07(5) | mdpi.comresearchgate.net |

| Z (molecules/unit cell) | 2 - 4 | mdpi.commdpi.comresearchgate.net |

Chromatographic Techniques for Purity Assessment and Isolation

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used extensively during the synthesis of this compound. Its primary roles are to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product, and to provide a preliminary assessment of product purity. cahiersmagellanes.com

The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel 60 F254. cahiersmagellanes.com The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). As the solvent mixture moves up the plate by capillary action, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase. This separation allows for the visualization of distinct spots corresponding to different compounds. Visualization is often achieved under UV light (at 254 nm) or by staining with reagents like potassium permanganate. rsc.org

Table 3: Typical TLC Conditions for Analysis of Triazole Derivatives

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates | cahiersmagellanes.com |

| Mobile Phase | Hexane:Ethyl Acetate (B1210297) (e.g., 2:8 or 3:2 v/v) | cahiersmagellanes.comrsc.org |

| Visualization | UV light (254 nm) | rsc.org |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For this compound, HPLC is the method of choice for determining final purity with high accuracy and for preparative purification. A reversed-phase HPLC (RP-HPLC) method is commonly employed for compounds of this polarity. nih.govresearchgate.net

In a typical RP-HPLC setup, the sample is injected into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is pumped through the column. nih.gov Components are separated based on their hydrophobicity; less polar compounds are retained longer on the column. A UV detector is commonly used for detection, as the aromatic rings and triazole moiety in the molecule absorb UV light at specific wavelengths (e.g., 230-262 nm). scioninstruments.comnih.gov

The purity of the sample is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram. The retention time serves as a qualitative identifier for the compound under specific chromatographic conditions.

Table 4: General HPLC Method Parameters for Purity Analysis of Triazole Derivatives

| Parameter | Description | Reference |

|---|---|---|

| Mode | Reversed-Phase (RP-HPLC) | nih.gov |

| Stationary Phase | C18 or Phenyl-bonded silica (e.g., 5 µm particle size) | mdpi.comnih.gov |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water | nih.govscioninstruments.com |

| Detector | UV-Vis Diode Array Detector (DAD) | scioninstruments.com |

| Wavelength | ~230 nm or ~260 nm | scioninstruments.comnih.gov |

| Flow Rate | 0.35 - 1.0 mL/min | mdpi.comnih.gov |

Computational and Theoretical Investigations of 3 1h 1,2,3 Triazol 1 Yl Benzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict the geometry, energy, and other properties of complex organic compounds like 3-(1H-1,2,3-triazol-1-yl)benzaldehyde.

Geometry Optimization and Conformational Analysis (e.g., syn- and anti-conformers)

The three-dimensional structure of this compound is crucial for its reactivity and biological interactions. Geometry optimization using DFT, often with the B3LYP functional and a basis set like 6-311++G(d,p), is performed to find the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. ekb.egekb.eg

A key aspect of this molecule's structure is the rotational freedom around the single bond connecting the phenyl ring and the triazole ring. This rotation can give rise to different conformers. Specifically, the orientation of the triazole ring relative to the benzaldehyde (B42025) group can lead to syn- and anti-conformers. The potential energy surface (PES) can be scanned by systematically changing the dihedral angle between the two rings to identify the energy minima corresponding to these stable conformers. ekb.eg While specific studies on this compound are not prevalent, analysis of similar bi-heterocyclic systems suggests that the energy barrier between these conformers is typically low, allowing for the co-existence of multiple conformations in solution. ekb.egekb.eg The relative stability of these conformers is determined by a delicate balance of steric hindrance and electronic interactions between the two ring systems.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO-LUMO energies, band gaps)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. nih.gov For triazole derivatives, DFT calculations show that the HOMO is often distributed over the entire molecule, while the LUMO may be localized on specific regions, influencing the sites of electrophilic and nucleophilic attack. nih.gov A lower HOMO-LUMO gap can explain potential charge transfer interactions within the molecule, which is often associated with its bioactivity. nih.govirjweb.com

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine | B3LYP/6-311++G(d,p) | -4.69 | -2.17 | 2.52 | irjweb.com |

| 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | DFT (Gas Phase) | -7.22 | -0.93 | 6.29 | nih.gov |

| Chiral Schiff base hybrid with 1,2,3-triazole | B3LYP-GD3/6–311++G(d,p) | - | - | 4.64 | nih.gov |

Note: The data presented are for related triazole derivatives and serve to illustrate the typical range of values obtained through DFT calculations.

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, IR spectra)

DFT calculations are highly effective in predicting the spectroscopic properties of molecules, which can be used to confirm their synthesized structures.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts. mdpi.com For this compound, theoretical calculations would predict a distinct singlet for the proton of the 1,2,3-triazole ring (typically around δ 8.0-9.0 ppm). nih.govarabjchem.org The aldehyde proton would appear as a singlet at a highly deshielded position (around δ 10.0 ppm). rsc.org The aromatic protons on the benzaldehyde ring would show a characteristic splitting pattern depending on their positions. Similarly, 13C NMR spectra can be predicted, with the carbonyl carbon appearing at a very downfield shift (around δ 185-195 ppm). nih.govarabjchem.org

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. nih.gov The UV-Vis spectrum of 1H-1,2,3-triazole itself shows a strong π → π* transition around 206-210 nm. researchgate.netnih.gov For this compound, additional absorptions at longer wavelengths are expected due to the extended conjugation involving the benzaldehyde moiety. These transitions correspond to the excitation of electrons from the HOMO to the LUMO and other low-lying unoccupied orbitals.

IR Spectra: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) spectrum. nih.gov For the target molecule, characteristic vibrational modes would include the C=O stretching of the aldehyde group (around 1700 cm⁻¹), C=N and N=N stretching of the triazole ring, and C-H stretching of the aromatic rings. nih.govrsc.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. irjweb.com It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map uses a color scale to indicate regions of different electrostatic potential.

Red regions indicate negative electrostatic potential and are associated with high electron density. These are typically nucleophilic sites, prone to attack by electrophiles. For this compound, these regions are expected around the nitrogen atoms of the triazole ring and the oxygen atom of the carbonyl group. researchgate.net

Blue regions indicate positive electrostatic potential and are associated with electron-deficient areas. These are electrophilic sites, susceptible to nucleophilic attack. Positive regions are anticipated around the hydrogen atoms, particularly the aldehyde proton. nih.gov

Green regions represent neutral or near-zero potential. researchgate.net

By analyzing the MEP map, one can predict the sites for hydrogen bonding and other non-covalent interactions, which are crucial for the binding of a ligand to a protein's active site. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Prediction of Binding Interactions with Protein Targets (e.g., enzyme inhibition, receptor binding)

Derivatives of 1,2,3-triazole have been extensively studied as inhibitors for a variety of protein targets. Although specific docking studies for this compound are limited, research on closely related compounds provides strong evidence of its potential. For instance, 2-(1H-1,2,3-triazoyl)benzaldehydes have been docked against several therapeutic targets for Alzheimer's disease, including β-secretase (BACE), glycogen (B147801) synthase kinase (GSK-3β), and acetylcholinesterase (AChE). nih.gov These studies reveal that the triazole and benzaldehyde moieties can form key interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the active sites of these enzymes. nih.gov

Similarly, various 1H-1,2,3-triazole derivatives have shown potent inhibitory activity against enzymes like carbonic anhydrase and aldose reductase. researchgate.net Docking simulations for these compounds have demonstrated that the triazole ring can coordinate with metal ions (like Zn²⁺ in carbonic anhydrase) or form hydrogen bonds with key residues, while the substituted phenyl ring often engages in hydrophobic interactions within the binding pocket. researchgate.net The ability of the triazole ring to act as a hydrogen bond acceptor and its rigid structure make it an effective scaffold for positioning other functional groups to optimize binding with a protein target. pensoft.net

| Compound Class | Protein Target | Key Predicted Interactions | Potential Therapeutic Area | Reference |

|---|---|---|---|---|

| 2-(1H-1,2,3-triazoyl)benzaldehydes | Acetylcholinesterase (AChE), BACE, GSK-3β | Hydrogen bonding, π-π stacking | Alzheimer's Disease | nih.gov |

| 1H-1,2,3-triazole derivatives | Carbonic Anhydrase (hCA I, II) | Coordination with Zn²⁺, hydrogen bonds | Glaucoma, Edema | researchgate.net |

| 1H-1,2,3-triazole derivatives | Aldose Reductase (ALR2) | Hydrogen bonding with active site residues | Diabetic Complications | researchgate.net |

| 1,2,3-triazole hybrids | Epidermal Growth Factor Receptor (EGFR) | Hydrogen bonding | Cancer | nih.gov |

| 1,2,3-triazole derivative | Human Serum Albumin (HSA) | Binding to hydrophobic cavity | Drug Delivery/Pharmacokinetics | nih.gov |

These computational studies collectively highlight the versatility of the 1,2,3-triazole-benzaldehyde scaffold in interacting with various biological targets, underscoring the potential of this compound as a basis for the development of novel therapeutic agents.

Quantitative Binding Affinity Calculations (e.g., scoring functions)

Quantitative binding affinity calculations are computational methods used to predict the strength of the non-covalent interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. These methods are crucial in drug discovery for screening virtual libraries of compounds and prioritizing candidates for experimental testing.

The process involves molecular docking, where the orientation and conformation of the ligand within the protein's binding site are predicted. Following this, a scoring function is applied to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). Scoring functions are mathematical models that account for various energetic contributions, including:

Van der Waals interactions: Attractive and repulsive forces between atoms.

Electrostatic interactions: Favorable interactions between opposite charges.

Hydrogen bonds: Key directional interactions between donor and acceptor groups.

Solvation effects: The energy cost of removing the ligand and the binding site from the solvent.

Commonly used software for these calculations includes AutoDock, Glide, and GOLD, each employing distinct algorithms and scoring functions.

A review of scientific literature revealed no published studies that have performed or reported quantitative binding affinity calculations or scoring function values specifically for the interaction of this compound with any biological target.

Solvent Effects in Computational Modeling (e.g., Polarizable Continuum Model (PCM))

Solvent effects are critical in computational chemistry as most chemical and biological processes occur in solution. Computational models must account for the influence of the solvent on the molecule's properties and behavior. The Polarizable Continuum Model (PCM) is a widely used implicit solvation method that treats the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. researchgate.netrgnpublications.com

In PCM, the solute molecule is placed in a cavity within this dielectric continuum. The solute's charge distribution polarizes the surrounding solvent medium, which in turn creates a reaction field that interacts with the solute. This interaction is incorporated into the quantum mechanical calculations of the solute, allowing for the computation of properties in a simulated solvent environment.

PCM is frequently used to study:

Conformational energies and geometries in solution.

Reaction mechanisms and transition states.

Spectroscopic properties like UV-Vis and NMR spectra.

Electronic properties, including dipole moments and polarizabilities. researchgate.netrgnpublications.com

No specific studies utilizing the Polarizable Continuum Model (PCM) or other implicit solvation models to investigate the properties of this compound were identified in the searched literature.

Theoretical Studies on Nonlinear Optical (NLO) Properties

Theoretical studies on nonlinear optical (NLO) properties investigate how a material's optical properties (like its refractive index) change under intense light, such as that from a laser. Molecules with significant NLO responses are of great interest for applications in optoelectronics, telecommunications, and optical computing. bohrium.comresearchgate.net

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of molecules. bohrium.comdntb.gov.ua Key parameters calculated in these studies include:

Polarizability (α): The molecule's ability to form an induced dipole moment in an electric field.

First Hyperpolarizability (β): The primary contributor to second-order NLO effects like second-harmonic generation (SHG).

Second Hyperpolarizability (γ): Related to third-order NLO effects.

For a molecule to exhibit a significant first hyperpolarizability (β), it typically requires a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system, leading to a large change in dipole moment upon excitation.

Future Research Directions and Emerging Trends

Development of More Sustainable and Green Synthetic Routes for Triazole-Benzaldehydes

A major thrust in modern organic synthesis is the adoption of green chemistry principles to minimize environmental impact. rsc.org The synthesis of 1,2,3-triazoles, traditionally achieved through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is being reimagined to be more sustainable. rsc.orgbohrium.com Future research is intensely focused on replacing conventional, often hazardous, organic solvents with environmentally benign alternatives. consensus.app

Key areas of development include:

Aqueous Media: Water is being increasingly utilized as a solvent for triazole synthesis, offering obvious environmental and safety benefits. consensus.appresearchgate.net

Biodegradable Solvents: Novel, non-toxic, and biodegradable solvents such as Cyrene™ are being successfully employed, allowing for product isolation through simple precipitation in water, thereby avoiding organic solvent extractions and waste-intensive purification steps like column chromatography. nih.gov

Alternative Green Solvents: Other sustainable solvent systems, including glycerol (B35011) and deep eutectic solvents (DES), are proving effective for the synthesis of 1,2,3-triazoles, often leading to high yields under mild conditions. consensus.app

Alternative Energy Sources: To minimize energy consumption and reduce reaction times, non-conventional energy sources are being explored. nih.gov Techniques like ultrasound and microwave irradiation are being applied to triazole synthesis, often resulting in improved yields and faster reactions compared to conventional heating. mdpi.comitmedicalteam.pl

Table 1: Comparison of Green Synthetic Methodologies for 1,2,3-Triazole Synthesis

| Methodology | Green Solvent | Catalyst Example | Energy Source | Key Advantages |

|---|---|---|---|---|

| Aqueous Synthesis | Water | Copper Nanoparticles on Charcoal (Cu/C) | Conventional Heating | Environmentally benign, catalyst recyclability. consensus.app |

| Biodegradable Solvent | Cyrene™ | Copper(I) | Conventional Heating | Non-toxic, biodegradable, simplified product isolation, reduced waste. nih.gov |

| Deep Eutectic Solvents | Choline chloride/Gallic acid | Copper(II) | Conventional Heating | Reusable solvent/catalyst system, high yields, base-free conditions. consensus.app |

| Ultrasound-Assisted | Water/t-BuOH | CuSO₄·5H₂O | Sonication | Reduced reaction times, improved efficiency and yields. nih.govitmedicalteam.pl |

Exploration of Novel and Highly Efficient Catalytic Systems for Derivatization

While the copper(I)-catalyzed "click" reaction is the hallmark of 1,2,3-triazole synthesis, research is actively pursuing new catalytic systems to overcome its limitations, such as copper contamination in biological applications and the need for reducing agents. mdpi.combiolmolchem.com The exploration of novel catalysts is aimed at improving efficiency, regioselectivity, and substrate scope for the derivatization of triazole-benzaldehydes.

Emerging trends in catalysis include:

Alternative Metal Catalysts: Metals other than copper, such as ruthenium, silver, zinc, and iridium, are being investigated to catalyze the azide-alkyne cycloaddition. mdpi.com Ruthenium catalysts, in particular, are known to selectively yield 1,5-disubstituted triazoles, offering a complementary regioselectivity to the 1,4-disubstitution typically obtained with copper. itmedicalteam.pl

Nanocatalysts: The use of nanocatalysts, such as copper nanoparticles on charcoal (Cu/C), CuFe₂O₄, and copper supported on various matrices, is gaining traction. consensus.appbiolmolchem.comresearchgate.net These heterogeneous catalysts offer high catalytic performance, short reaction times, and, crucially, can be easily recovered and reused, aligning with green chemistry principles. consensus.appresearchgate.net

Metal-Free Catalysis: To completely avoid metal contamination, metal-free synthetic routes are being developed. mdpi.com These often involve organocatalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or are performed under thermal conditions, sometimes promoted by Brønsted acids or bases. mdpi.comresearchgate.net

Catalytic Derivatization of the Benzaldehyde (B42025) Group: Beyond the synthesis of the triazole ring, research is focused on efficient catalytic methods to derivatize the aldehyde functional group. This allows for the construction of more complex molecules, such as through condensation reactions to form Schiff bases or other C-C and C-N bond-forming reactions. mdpi.com

Integration of 3-(1H-1,2,3-triazol-1-yl)benzaldehyde Derivatives into Advanced Functional Materials and Devices

The inherent properties of the 1,2,3-triazole ring—including its high chemical stability, aromaticity, and strong dipole moment—make it an attractive building block for advanced materials. cahiersmagellanes.com The benzaldehyde group serves as a convenient anchor point for polymerization or attachment to surfaces. Future research is poised to exploit these features by integrating derivatives of this compound into a variety of functional materials.

Potential and emerging application areas include:

Polymers and Coatings: The aldehyde functionality can be used in polymerization reactions to create novel polymers with embedded triazole units, potentially leading to materials with enhanced thermal stability, specific recognition capabilities, or utility as corrosion inhibitors.

Supramolecular Chemistry: The triazole moiety can participate in hydrogen bonding and π-stacking interactions, making it a valuable component in the design of artificial receptors and supramolecular assemblies. nih.gov

Organocatalysis: The triazole scaffold itself is being explored in the field of organocatalysis, where its unique electronic properties can be harnessed to catalyze organic transformations. frontiersin.org

Application as Probes and Tools in Chemical Biology and Bioimaging

The triazole scaffold is increasingly being recognized for its utility as a linker and pharmacophore in chemical biology. Its ability to connect different molecular fragments, combined with its favorable biological properties, makes it ideal for creating sophisticated molecular tools.

A significant emerging trend is the development of triazole-based fluorescent probes for bioimaging. nih.gov For example, triazole derivatives have been designed as selective molecular markers for metal ions like Zn²⁺, enabling the visualization of these ions both in vitro in various cell types and in vivo within plant tissues. nih.gov Furthermore, the conjugation of triazole derivatives to carbon nanodots and targeting peptides has led to the creation of fluorescent nanoprobes for the targeted imaging and selective delivery to cancer cells. nih.gov The this compound core is an excellent starting point for such probes, where the aldehyde group can be readily functionalized to attach fluorophores, targeting ligands, or other reporter groups.

Advanced Computational Design and De Novo Synthesis of Analogs with Tailored Properties

The design of new molecules is increasingly being driven by computational methods, which allow for the prediction of chemical and biological properties before undertaking laborious and expensive synthesis. nih.gov This in silico approach is a powerful trend in the development of this compound analogs.

Key computational strategies include:

Molecular Docking: This technique is used to predict the binding orientation and affinity of novel triazole-benzaldehyde derivatives to biological targets, such as enzymes or receptors. nih.govrsc.org This is particularly valuable in drug discovery for designing potent and selective inhibitors. nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are employed to study the electronic structure, stability, and reactivity of triazole analogs. researchgate.net By calculating parameters such as the HOMO-LUMO energy gap, researchers can predict and tune the electronic properties and chemical reactivity of newly designed compounds. researchgate.net

Structure-Activity Relationship (SAR) Studies: Computational tools help in building robust SAR models that correlate structural modifications with changes in biological activity. nih.gov This knowledge guides the rational design of next-generation analogs with enhanced potency and desired properties. nih.govnih.gov

This synergy between computational design and chemical synthesis accelerates the discovery of new this compound derivatives with properties tailored for specific applications, from medicinal chemistry to materials science.

Q & A

Q. What are the common synthetic routes for preparing 3-(1H-1,2,3-triazol-1-yl)benzaldehyde?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to form the triazole ring. For example, substituted benzaldehydes react with azides under reflux in ethanol with glacial acetic acid as a catalyst . Alternative methods include nucleophilic substitution of halogenated benzaldehydes with 1H-1,2,3-triazole derivatives. Reaction conditions (solvent, temperature, catalyst loading) should be optimized using spectroscopic monitoring (e.g., TLC, NMR) to confirm intermediate formation .

Q. How can I verify the structural integrity of this compound?

Characterization requires a multi-technique approach:

- NMR : Confirm the aldehyde proton (δ ~10 ppm) and triazole protons (δ ~7.5–8.5 ppm) .

- FT-IR : Identify the aldehyde C=O stretch (~1700 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .

- X-ray crystallography : Resolve crystal structures using programs like SHELXL to validate bond lengths and angles (e.g., triazole ring planarity) .

Q. What solvents and conditions are optimal for storing this compound?

The aldehyde group is prone to oxidation. Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous DMSO or DMF. Avoid prolonged exposure to light or moisture, which may lead to hydrate formation or decomposition .

Advanced Research Questions

Q. How can I resolve contradictions in biological activity data for triazole-linked benzaldehyde derivatives?

Discrepancies in bioactivity (e.g., antimicrobial, anticancer) often arise from assay conditions or structural impurities:

- Purity validation : Use HPLC-MS to rule out side products (e.g., unreacted azides or aldehydes) .

- Solubility adjustments : Test derivatives in DMSO/PBS mixtures to ensure uniform dissolution in cellular assays .

- Control experiments : Compare with structurally similar analogs (e.g., 3-fluoro-4-triazolylbenzaldehyde) to isolate substituent effects .

Q. What strategies enhance regioselectivity in triazole ring formation during synthesis?

Regioselectivity in CuAAC reactions can be controlled by:

- Catalyst tuning : Use Cu(I) complexes (e.g., CuBr(PPh₃)₃) to favor 1,4-triazole isomers .

- Microwave-assisted synthesis : Reduce reaction time and side-product formation while improving yield .

- Substituent effects : Electron-withdrawing groups on benzaldehyde (e.g., –NO₂) can direct cycloaddition regiochemistry .

Q. How do computational methods aid in designing derivatives with improved binding affinity?

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., TEAD1 or viral polymerases) .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability .

- QSAR modeling : Corlate substituent electronic parameters (Hammett σ) with bioactivity trends .

Q. What challenges arise in crystallizing this compound derivatives?

Common issues include:

- Polymorphism : Screen solvent systems (e.g., EtOAc/hexane) to isolate stable polymorphs .

- Disorder in triazole rings : Use high-resolution synchrotron data and SHELXL refinement to resolve electron density ambiguities .

Methodological Considerations

Q. How to troubleshoot low yields in multi-step syntheses involving this compound?

- Intermediate monitoring : Use LC-MS to detect degradation pathways (e.g., aldehyde oxidation to carboxylic acid).

- Protecting groups : Temporarily mask the aldehyde with acetals or imines during triazole functionalization .

- Workup optimization : Employ column chromatography with gradient elution (e.g., hexane:EtOAc 4:1 to 1:1) to separate polar byproducts .

Q. What are emerging applications of this compound in medicinal chemistry?

Recent studies highlight its role in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.